Yuehchukene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Yuehchukene is a natural product found in Micromelum integerrimum, Murraya exotica, and other organisms with data available.

科学的研究の応用

Introduction to Yuehchukene

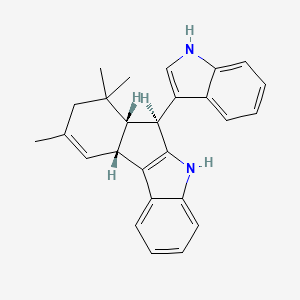

This compound is a dimeric indole alkaloid primarily isolated from the roots of plants in the genus Murraya, particularly Murraya paniculata. It has garnered significant attention due to its notable biological activities, including anti-fertility and estrogenic effects. Structurally, it consists of a tetracyclic unit with a C6 indole substituent, which contributes to its unique properties and potential applications in various fields, particularly in pharmacology and medicinal chemistry.

Anti-Fertility Activity

This compound exhibits potent anti-fertility activity, primarily through the inhibition of blastocyst implantation. The active form identified is the (R)-(+)-enantiomer. Research indicates that structural modifications can significantly alter its biological efficacy. For instance, substitutions at specific positions on the molecule can abolish its activity, highlighting the importance of maintaining an optimal conformation for biological function .

Estrogenic Activity

In addition to its anti-fertility effects, this compound also demonstrates estrogenic activity. This is particularly interesting given that it lacks the common oxygen atoms and phenyl groups found in typical estrogen compounds like bisphenol A. It acts as a mixed agonist/antagonist at rat uterine estrogen receptors, albeit with low binding affinity . This dual activity suggests potential therapeutic applications in reproductive health and hormone-related disorders.

Synthesis of this compound

Due to its low natural abundance, synthetic routes have been developed for this compound. Two notable methods include:

- Bergman-Venemalm Synthesis :

- This method involves constructing the tetracyclic unit before introducing the second indole unit. It requires five reactions starting from indole and yields a single diastereomer, ensuring stereoselectivity.

- Sheu-Chen-Hong Synthesis :

Pharmacological Studies

This compound's unique properties make it a subject of interest in pharmacological research. Its anti-implantation activity has implications for contraceptive development, while its estrogenic properties could lead to new treatments for hormone-related conditions.

Structure-Activity Relationship Investigations

Extensive studies have been conducted to understand the structure-activity relationships of this compound and its analogs. These investigations help elucidate how modifications to its structure can enhance or diminish its biological activities, providing insights for drug design .

Case Studies

Several case studies highlight the applications of this compound:

- Anti-Fertility Research : In studies involving immature mice, this compound demonstrated significant anti-implantation effects at various dosages, establishing a foundation for further research into its contraceptive potential .

- Estrogenic Activity Assessment : Research employing the Allen-Doisy test confirmed this compound's estrogenic properties, suggesting its possible use in treating conditions related to hormonal imbalances .

特性

CAS番号 |

96624-37-2 |

|---|---|

分子式 |

C26H26N2 |

分子量 |

366.5 g/mol |

IUPAC名 |

(6S,6aS,10aR)-6-(1H-indol-3-yl)-7,7,9-trimethyl-6,6a,8,10a-tetrahydro-5H-indeno[2,1-b]indole |

InChI |

InChI=1S/C26H26N2/c1-15-12-18-22-17-9-5-7-11-21(17)28-25(22)23(24(18)26(2,3)13-15)19-14-27-20-10-6-4-8-16(19)20/h4-12,14,18,23-24,27-28H,13H2,1-3H3/t18-,23+,24-/m0/s1 |

InChIキー |

CZJCZWZKBWLSQX-GLYQVZKVSA-N |

SMILES |

CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |

異性体SMILES |

CC1=C[C@@H]2[C@@H]([C@H](C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |

正規SMILES |

CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |

同義語 |

11 beta-(3'-indolyl)-7,9 alpha,9 beta-trimethyl-5,8,9,10-tetrahydroindano(2,3-b)indole yuehchukene |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。